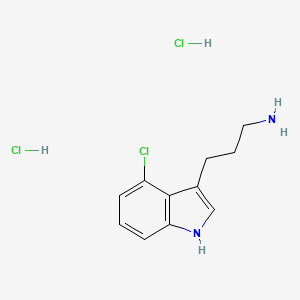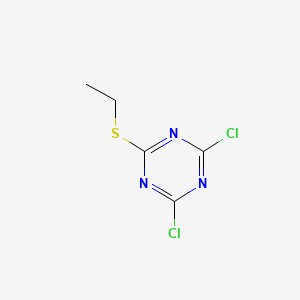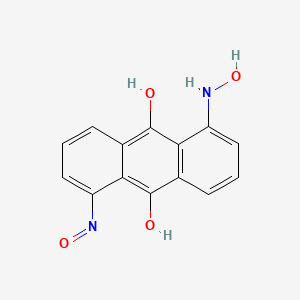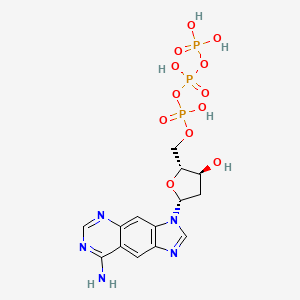
2'-Deoxy-lin-benzo-ATP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-lin-benzo-ATP is a modified nucleotide analog that combines the structural features of 2’-deoxyadenosine triphosphate and lin-benzo-adenine nucleotides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-lin-benzo-ATP typically involves the following steps:
Preparation of 2’-Deoxyadenosine: This is achieved through the selective deoxygenation of adenosine at the 2’ position.
Introduction of Lin-Benzo Moiety: The lin-benzo group is introduced through a series of reactions involving the protection and deprotection of functional groups, followed by coupling reactions.
Triphosphorylation: The final step involves the triphosphorylation of the modified nucleoside to obtain 2’-Deoxy-lin-benzo-ATP.
Industrial Production Methods: Industrial production of 2’-Deoxy-lin-benzo-ATP may involve enzymatic synthesis methods, which offer higher efficiency and specificity. Enzymatic cascade reactions using nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases can be employed to achieve high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Deoxy-lin-benzo-ATP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the lin-benzo moiety.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the lin-benzo moiety, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-lin-benzo-ATP has a wide range of scientific research applications:
Biochemistry: It is used as a fluorescent probe for studying enzyme active sites and nucleotide interactions.
Molecular Biology: The compound serves as a tool for investigating DNA and RNA synthesis and repair mechanisms.
Medicinal Chemistry: It is explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-lin-benzo-ATP involves its interaction with specific molecular targets, such as enzymes and nucleotide-binding proteins. The compound can act as a myosin activator, increasing contractile force and improving pump function in cardiac muscle. It also enhances calcium handling by interacting with the sarcoendoplasmic reticulum calcium-ATPase (SERCA) pump, leading to accelerated calcium re-uptake during cardiac relaxation .
Vergleich Mit ähnlichen Verbindungen
2’-Deoxyadenosine Triphosphate (dATP): A naturally occurring analog that shares structural similarities but lacks the lin-benzo moiety.
Lin-Benzo-ATP: A compound with a similar lin-benzo structure but with a ribose sugar instead of deoxyribose.
Uniqueness: Its ability to act as a fluorescent probe and its enhanced interaction with specific enzymes make it a valuable tool in scientific research .
Eigenschaften
CAS-Nummer |
90900-66-6 |
|---|---|
Molekularformel |
C14H18N5O12P3 |
Molekulargewicht |
541.24 g/mol |
IUPAC-Name |
[[(2R,3S,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H18N5O12P3/c15-14-7-1-9-10(2-8(7)16-5-17-14)19(6-18-9)13-3-11(20)12(29-13)4-28-33(24,25)31-34(26,27)30-32(21,22)23/h1-2,5-6,11-13,20H,3-4H2,(H,24,25)(H,26,27)(H2,15,16,17)(H2,21,22,23)/t11-,12+,13+/m0/s1 |
InChI-Schlüssel |
CHXRTHUHZQSXBL-YNEHKIRRSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2C=C4C(=C3)C(=NC=N4)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2C=C4C(=C3)C(=NC=N4)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


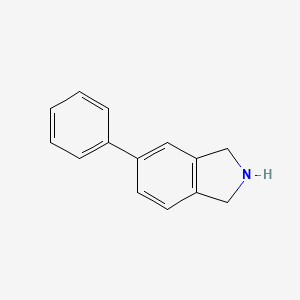
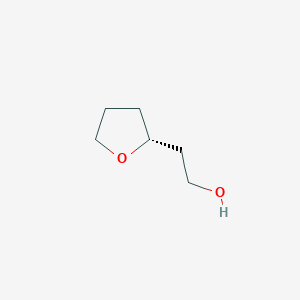
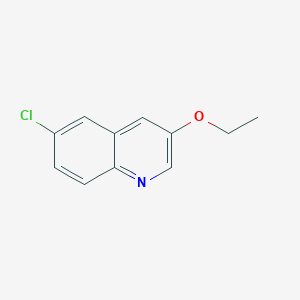
![1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13132200.png)

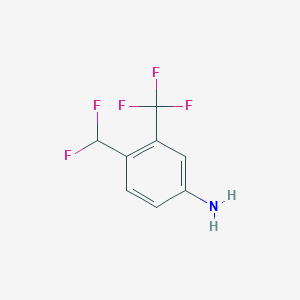
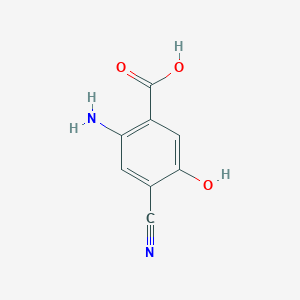
![[3,4'-Bipyridin]-5-amine, N-[(3,4-difluorophenyl)methyl]-](/img/structure/B13132232.png)

![2,2'-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol](/img/structure/B13132238.png)
